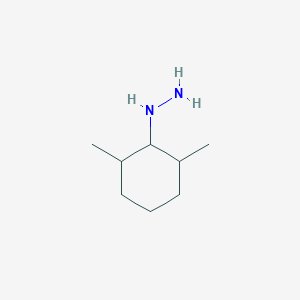

(2,6-Dimethylcyclohexyl)hydrazine

Description

Contextualization of Hydrazines as Versatile Synthetic Intermediates

Hydrazine (B178648) (N₂H₄), a compound with a nitrogen-nitrogen single bond, and its organic derivatives are recognized for their utility as versatile intermediates in a wide array of organic syntheses. wikipedia.orgresearchgate.net Their applications are prominent in the creation of pharmaceuticals, agrochemicals, and dyes. wikipedia.orgwikipedia.org The reactivity of the hydrazine functional group allows for its participation in numerous hallmark reactions of organic chemistry.

One of the most notable applications of hydrazine is in the Wolff-Kishner reduction, a reaction that deoxygenates aldehydes and ketones to their corresponding alkanes. wikipedia.orgresearchgate.net This transformation proceeds through a hydrazone intermediate, which, upon treatment with a base, expels dinitrogen gas to yield the reduced product. wikipedia.org The formation of a highly stable dinitrogen molecule is a powerful thermodynamic driving force for this and other reactions involving hydrazine derivatives. wikipedia.org

Hydrazines also serve as key reactants in the synthesis of various heterocyclic compounds. For instance, their condensation with 1,3-dicarbonyl compounds, such as 2,4-pentanedione, leads to the formation of pyrazoles. wikipedia.org Additionally, in the Einhorn-Brunner reaction, hydrazines react with imides to produce triazoles. wikipedia.org

The nucleophilic nature of the nitrogen atoms in hydrazine enables it to readily attack electrophilic centers. wikipedia.org This reactivity is harnessed in reactions with sulfonyl halides and acyl halides. wikipedia.org Furthermore, hydrazine is employed in the Gabriel synthesis to cleave N-alkylated phthalimide (B116566) derivatives, liberating the primary amine. wikipedia.org

The versatility of hydrazines extends to their use as precursors for hydrazones and hydrazides. wikipedia.orgresearchgate.net Hydrazones, formed by the reaction of hydrazines with aldehydes or ketones, are not only intermediates in the Wolff-Kishner reduction but also serve as organometallic reagent equivalents in carbon-carbon bond-forming reactions. wikipedia.orgwikipedia.org Hydrazides, typically synthesized by the hydrazinolysis of esters, are valuable intermediates in their own right. researchgate.net

Stereochemical and Conformational Significance of the 2,6-Dimethylcyclohexyl Moiety

The 2,6-dimethylcyclohexyl group introduces significant stereochemical and conformational complexity to the (2,6-Dimethylcyclohexyl)hydrazine molecule. The cyclohexane (B81311) ring can exist in various conformations, with the chair form being the most stable. The presence of two methyl substituents at the 2 and 6 positions leads to the possibility of cis and trans diastereomers.

In the cis isomer, both methyl groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. The conformational preference of these substituents has a profound impact on the reactivity and stereochemical outcome of reactions involving the hydrazine moiety.

For instance, in the reduction of cis-2,6-dimethylcyclohexanone, the precursor to one of the diastereomers of this compound, the stereochemical outcome is highly dependent on the reducing agent and solvent used. researchgate.net The reduction with sodium borohydride (B1222165) in methanol (B129727) unexpectedly yields predominantly the axial alcohol, which upon chair flip would be the precursor to the thermodynamically more stable equatorial hydrazine derivative. researchgate.net This highlights the intricate interplay of steric and electronic effects that govern the approach of reagents to the cyclohexyl ring.

Evolution of Research in Substituted Hydrazine Synthesis and Reactivity

The field of substituted hydrazine chemistry has a rich history, dating back to the 19th century. Emil Fischer's synthesis of phenylhydrazine (B124118) in 1875, even before hydrazine itself was isolated, marked a pivotal moment. wikipedia.orgprinceton.edu This discovery opened the door to the exploration of a vast number of substituted hydrazine derivatives. rsc.org Early methods for synthesizing substituted hydrazines often involved the reduction of nitrosamines or the alkylation of hydrazine. psu.edu

Over the years, synthetic methodologies have become increasingly sophisticated, allowing for the rational design and synthesis of multisubstituted hydrazines with precise control over the substitution pattern. rsc.orgpsu.edu The use of protecting groups has been instrumental in achieving selective alkylation at a specific nitrogen atom. psu.edu For instance, to synthesize a 1,2-disubstituted hydrazine, one nitrogen atom can be protected to direct the first alkylation to the other nitrogen, followed by deprotection and subsequent alkylation of the first nitrogen. psu.edu

Modern synthetic methods have focused on developing more efficient and versatile routes to substituted hydrazines. These include catalytic methods, such as the palladium-catalyzed allylic substitution of allyl acetates with arylhydrazines, and the use of novel reagents and reaction conditions. organic-chemistry.org The development of one-pot procedures, such as the direct reductive alkylation of hydrazine derivatives, has streamlined the synthesis of these valuable compounds. organic-chemistry.org

The reactivity of substituted hydrazines has also been extensively studied. Their use in the synthesis of heterocyclic compounds, as reagents in organic transformations, and as building blocks in combinatorial chemistry has been a major focus of research. psu.edu The continuous evolution of synthetic methods and the expanding understanding of their reactivity ensure that substituted hydrazines will remain a cornerstone of organic synthesis.

Research Significance of this compound as a Model System

While specific research focused solely on this compound is not extensively documented in publicly available literature, its structure suggests its potential as a valuable model system for studying several fundamental concepts in organic chemistry. The combination of a stereochemically defined cyclohexyl ring and a reactive hydrazine functional group makes it an ideal candidate for investigating the interplay of stereoelectronics and reactivity.

The well-defined stereochemistry of the cis and trans isomers of this compound would allow for detailed studies on how the spatial arrangement of the methyl groups influences the reactivity of the hydrazine moiety. For example, it could be used to probe the steric requirements of enzymes or catalysts that interact with hydrazines.

Furthermore, the conformational dynamics of the 2,6-dimethylcyclohexyl ring could be studied to understand how conformational changes affect reaction rates and product distributions. The compound could serve as a probe for understanding the factors that govern facial selectivity in reactions at the nitrogen atoms.

Given the importance of substituted hydrazines in medicinal chemistry and materials science, this compound could also serve as a scaffold for the synthesis of novel compounds with potentially interesting biological or material properties. The chiral nature of the molecule makes it an attractive starting material for the synthesis of enantiomerically pure compounds.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H18N2 |

|---|---|

Molecular Weight |

142.24 g/mol |

IUPAC Name |

(2,6-dimethylcyclohexyl)hydrazine |

InChI |

InChI=1S/C8H18N2/c1-6-4-3-5-7(2)8(6)10-9/h6-8,10H,3-5,9H2,1-2H3 |

InChI Key |

HLKZZFZTIUYUKX-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(C1NN)C |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 2,6 Dimethylcyclohexyl Hydrazine and Its Precursors

Strategies for Carbon-Nitrogen Bond Formation in Cyclohexylhydrazine (B1595531) Synthesis

The creation of the carbon-nitrogen (C-N) bond is a fundamental step in the synthesis of cyclohexylhydrazines. uri.eduresearchgate.net Several strategies have been developed to achieve this transformation efficiently. These methods can be broadly categorized into two main approaches: the reaction of a nucleophilic nitrogen source with an electrophilic carbon and the reaction of an electrophilic nitrogen source with a nucleophilic carbon. nptel.ac.in

Reductive Amination and Related Approaches

Reductive amination is a widely utilized and versatile method for synthesizing amines, including cyclohexylhydrazines. youtube.com This process typically involves the reaction of a ketone or aldehyde with a hydrazine (B178648) in the presence of a reducing agent. nih.gov For the synthesis of (2,6-Dimethylcyclohexyl)hydrazine, 2,6-dimethylcyclohexanone (B152311) serves as the carbonyl precursor.

The reaction proceeds through the initial formation of a hydrazone intermediate, which is then reduced to the corresponding hydrazine. nih.gov A variety of reducing agents can be employed, with sodium cyanoborohydride being a common choice due to its selectivity; it reduces the iminium ion intermediate more readily than the starting ketone. youtube.comorgsyn.org Other reducing agents like sodium borohydride (B1222165) or catalytic hydrogenation can also be used. youtube.comyoutube.com

Enzymatic reductive aminations, utilizing imine reductases (IREDs), have emerged as a promising green alternative. nih.govresearchgate.net These biocatalysts can catalyze the reductive amination of carbonyls with hydrazines to produce substituted N-alkylhydrazines. nih.gov

A representative reaction scheme for the reductive amination of 2,6-dimethylcyclohexanone is shown below:

Table 1: Reductive Amination of 2,6-Dimethylcyclohexanone

| Reactant 1 | Reactant 2 | Reagent | Product |

| 2,6-Dimethylcyclohexanone | Hydrazine | Sodium Cyanoborohydride | This compound |

Nucleophilic Substitution Reactions with Halides or Equivalents

Nucleophilic substitution reactions provide another robust pathway for the formation of the C-N bond in cyclohexylhydrazine synthesis. nptel.ac.in This approach involves the reaction of a hydrazine, acting as a nucleophile, with a cyclohexyl derivative containing a suitable leaving group, such as a halide. youtube.com

For instance, (2,6-dimethylcyclohexyl) halides can react with hydrazine or its derivatives to yield the desired product. The efficiency of this SN2 reaction is dependent on factors such as the nature of the leaving group, the solvent, and the reaction temperature. youtube.com While direct substitution is feasible, alternative methods like the Gabriel synthesis can also be adapted. This involves the use of a protected hydrazine equivalent, such as phthalimide (B116566), which after alkylation is deprotected to release the free hydrazine. nptel.ac.in

Mechanochemical methods are also being explored as a solvent-free alternative for nucleophilic substitution of alcohols, which can be activated to facilitate displacement by nucleophiles like amines. chemrxiv.org

Hydrazinolysis of Substituted Cyclohexyl Compounds

Hydrazinolysis, the cleavage of a bond by reaction with hydrazine, can be employed to synthesize cyclohexylhydrazines from appropriately substituted precursors. A notable example is the transformation of a ketone into a hydrazone, followed by reduction. In a related approach, a Barton vinyl iodination of 2,2,6-trimethylcyclohexanone, derived from 2,6-dimethylcyclohexanone, can be performed. arkat-usa.org The initial ketone is converted to its hydrazone, which is then treated with iodine to form a vinyl iodide. arkat-usa.org This intermediate can then undergo further transformations to introduce the hydrazine moiety.

Stereoselective Synthesis of this compound Isomers

The presence of two chiral centers in this compound means it can exist as different stereoisomers (cis and trans diastereomers, and their respective enantiomers). smith.edu The stereochemical outcome of the synthesis is often crucial, as different isomers can exhibit distinct biological activities or properties.

Diastereoselective and Enantioselective Routes to Cyclohexyl Precursors

The stereochemistry of the final this compound is often dictated by the stereochemistry of its precursor, typically 2,6-dimethylcyclohexanol (B1210312) or 2,6-dimethylcyclohexanone. smith.edu Therefore, the diastereoselective and enantioselective synthesis of these precursors is of paramount importance.

The reduction of 2,6-dimethylcyclohexanone can lead to a mixture of cis- and trans-2,6-dimethylcyclohexanol isomers. smith.edu The ratio of these isomers can be influenced by the choice of reducing agent. For example, simple reducing agents can produce a mixture of all possible isomers, which may then be separated by chromatography. smith.edu More selective methods are continually being developed to favor the formation of a specific diastereomer. smith.edu

Diastereoselective synthesis of substituted dihydropyrane derivatives, which share a similar substituted cyclic core, has been achieved through silyl-Prins cyclizations, highlighting the sensitivity of reaction pathways to starting material structure and conditions. mdpi.com

Enantioselective synthesis of cyclohexyl precursors can be achieved through various methods, including the use of chiral catalysts. For example, iridium-catalyzed allylic enolization has been used for the enantioselective synthesis of substituted cyclohexenones. mdpi.com

Influence of Stereochemistry on Reaction Outcomes and Product Distribution

The stereochemistry of the cyclohexyl precursor can significantly influence the course of subsequent reactions and the distribution of products. For instance, in nucleophilic substitution reactions on cyclohexanone (B45756) acetals, the presence of a substituent at the C-2 position has a powerful effect on the stereoselectivity of the reaction. nih.gov

The stereochemical arrangement of the methyl groups in 2,6-dimethylcyclohexanone and its derivatives will influence the approach of the incoming nucleophile or reagent, leading to a preference for the formation of one diastereomer of the product over another. This is a key consideration in designing a synthesis that targets a specific isomer of this compound. The separation of the resulting isomers, if a mixture is formed, is often accomplished by chromatographic techniques. smith.edu

Catalyst Systems and Reaction Condition Optimization in Hydrazine Synthesis

The synthesis of alkyl-substituted hydrazines, such as this compound, can be approached through the reductive amination of the corresponding ketone, in this case, 2,6-dimethylcyclohexanone, or through the reduction of the pre-formed 2,6-dimethylcyclohexanone hydrazone. The choice of catalyst and the optimization of reaction parameters are critical for maximizing yield and minimizing side products.

The direct reductive amination of cyclohexanones to their corresponding primary amines is a well-established process that can be adapted for hydrazine synthesis. For instance, the synthesis of 2,6-dimethylcyclohexylamine (B1345578) from 2,6-dimethylphenol (B121312) can be achieved with high conversion and selectivity using a palladium on alumina (B75360) (Pd/Al₂O₃) catalyst. google.com The reaction is typically carried out at elevated temperatures and pressures in the presence of ammonia (B1221849) and hydrogen. google.com The optimization of these conditions, including temperature, pressure, and the molar ratio of reactants, is crucial for driving the reaction towards the desired product.

Another key intermediate is the hydrazone, formed by the reaction of 2,6-dimethylcyclohexanone with hydrazine. The subsequent reduction of the C=N bond of the hydrazone to a hydrazine is a critical step. Various reducing agents and catalytic systems can be employed for this transformation. While specific data for 2,6-dimethylcyclohexanone hydrazone is scarce, analogous reductions of other hydrazones suggest that catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or nickel-based catalysts would be effective. nih.govcsic.es The optimization of reaction conditions would involve screening different solvents, temperatures, and hydrogen pressures to achieve a clean and efficient reduction without cleaving the N-N bond.

The table below outlines potential catalyst systems and reaction conditions for the synthesis of precursors to this compound, based on analogous reactions.

Table 1: Catalyst Systems and Reaction Conditions for Precursor Synthesis

| Precursor/Target | Catalyst | Reaction Type | Temperature (°C) | Pressure (psig) | Reactants | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|---|---|

| 2,6-Dimethylcyclohexylamine | 1% Pd/Alumina | Reductive Amination | 200 | 225 | 2,6-Dimethylphenol, NH₃, H₂ | 99.9 | 97 |

| 2,6-Dimethylaniline | 5% Pd/Charcoal | Dehydrogenation | 250 | Autogenous | 2,6-Dimethylcyclohexylamine, 2,6-Dimethylphenol | - | - |

| Secondary Amines | 10% Pd/C | Reductive Amination | - | - | Cyclohexanone, Aniline, H₂ | - | - |

| Cyclohexylamine | Cu-Cr-La/γ-Al₂O₃ | Reductive Amination | - | - | Cyclohexanone, Ammonia | - | 83.06 (Yield) |

Data in this table is derived from syntheses of analogous compounds and precursors and may require optimization for the specific synthesis of this compound.

Advanced Isolation and Purification Techniques for Research-Scale Products

Following the synthesis of this compound, the crude product will likely contain unreacted starting materials, intermediates such as the hydrazone, and byproducts from side reactions. Therefore, advanced isolation and purification techniques are essential to obtain the compound in high purity for research applications. Basic identification methods are excluded from this discussion.

For non-polar, substituted hydrazines, chromatographic techniques are highly effective. Column chromatography using silica (B1680970) gel or alumina as the stationary phase can be employed to separate the desired hydrazine from more polar impurities. The choice of eluent system, often a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate, is critical for achieving good separation. researchgate.net For more challenging separations, reverse-phase high-performance liquid chromatography (HPLC) can be utilized, which separates compounds based on their hydrophobicity. nih.gov

Crystallization is another powerful purification method, particularly if the target hydrazine is a solid at room temperature. This technique relies on the differential solubility of the compound and its impurities in a given solvent or solvent system. The crude product is dissolved in a hot solvent and then allowed to cool slowly, promoting the formation of pure crystals of the desired compound. researchgate.net For oily products that are difficult to crystallize, trituration with a non-polar solvent like cold pentane (B18724) or n-hexane can sometimes induce solidification and purification. researchgate.net

In cases where the hydrazine derivative is an oil, distillation under reduced pressure can be an effective purification method, provided the compound is thermally stable. This technique separates compounds based on differences in their boiling points.

For polar hydrazine derivatives, ion-exchange chromatography can be a suitable purification method. The hydrazine can be converted to its corresponding salt and adsorbed onto a cation exchange resin. After washing away impurities, the pure hydrazine can be eluted from the resin. google.com

The table below summarizes advanced purification techniques applicable to substituted hydrazines like this compound.

Table 2: Advanced Isolation and Purification Techniques

| Technique | Principle | Application | Key Parameters |

|---|---|---|---|

| Column Chromatography | Adsorption | Separation of compounds with different polarities. | Stationary phase (silica gel, alumina), eluent system. |

| High-Performance Liquid Chromatography (HPLC) | Partitioning | High-resolution separation of complex mixtures. | Column type (e.g., C18), mobile phase composition, flow rate. |

| Crystallization | Differential Solubility | Purification of solid compounds. | Solvent selection, cooling rate. |

| Trituration | Solidification/Washing | Purification of oily products or removal of soluble impurities from a solid. | Solvent selection, temperature. |

| Ion-Exchange Chromatography | Ion Adsorption | Purification of polar, ionizable compounds. | Resin type, pH, eluent concentration. |

The applicability and specific conditions for these techniques would need to be determined experimentally for this compound.

Advanced Reactivity and Mechanistic Investigations of 2,6 Dimethylcyclohexyl Hydrazine

Nucleophilic Reactivity of the Hydrazine (B178648) Nitrogen Atoms

The two nitrogen atoms of (2,6-Dimethylcyclohexyl)hydrazine possess lone pairs of electrons, rendering them nucleophilic. However, they are electronically and sterically distinct. The terminal nitrogen (Nα) is generally more accessible and nucleophilic than the internal nitrogen (Nβ), which is directly attached to the bulky cyclohexyl ring. This difference is the primary factor governing the regioselectivity of its reactions with electrophiles.

The reaction of hydrazines with aldehydes and ketones to form hydrazones is a fundamental condensation reaction. numberanalytics.com This transformation typically proceeds under mild, often acid-catalyzed, conditions via a tetrahedral hemiaminal intermediate, followed by dehydration to yield the C=N double bond. lookchem.com

Scope: this compound is expected to react with a wide range of aldehydes and ketones. However, the steric hindrance imposed by the 2,6-dimethylcyclohexyl group may necessitate more forcing reaction conditions or longer reaction times compared to less hindered hydrazines, particularly with sterically demanding ketones.

Regioselectivity: The condensation reaction is highly regioselective. The terminal, less hindered Nα atom acts as the primary nucleophile, attacking the electrophilic carbonyl carbon. This leads exclusively to the formation of hydrazones where the C=N bond is formed with the terminal nitrogen. The alternative pathway involving the Nβ nitrogen is sterically disfavored.

Stereoselectivity: The 2,6-dimethylcyclohexyl group is chiral, meaning that this compound is a chiral reagent. When reacted with prochiral carbonyl compounds, this can lead to the formation of diastereomeric hydrazones. Furthermore, the resulting hydrazones can exist as E/Z isomers with respect to the C=N bond. The stereochemistry of hydrazones derived from cyclic ketones is influenced by steric factors, which dictate the preferred conformation around the N-N and C=N bonds. psu.edu In reactions involving the subsequent alkylation of the hydrazone, the chiral auxiliary can direct the approach of an electrophile, leading to high stereoselectivity in the formation of the new stereocenter. acs.orgnih.gov

The table below illustrates the expected products from the condensation of this compound with various carbonyl compounds.

| Carbonyl Reactant | Expected Hydrazone Product Name |

| Acetaldehyde | 1-(2,6-Dimethylcyclohexyl)-2-ethylidenehydrazine |

| Acetone | 1-(2,6-Dimethylcyclohexyl)-2-isopropylidenehydrazine |

| Cyclohexanone (B45756) | 1-Cyclohexylidene-2-(2,6-dimethylcyclohexyl)hydrazine |

| Benzaldehyde | 1-Benzylidene-2-(2,6-dimethylcyclohexyl)hydrazine |

This table represents the predicted major products based on established principles of hydrazine reactivity.

As potent nucleophiles, the nitrogen atoms of this compound readily react with a variety of electrophilic reagents, enabling its functionalization and the synthesis of diverse derivatives. Common electrophiles include acyl halides, sulfonyl chlorides, and alkyl halides.

Similar to condensation reactions, the regioselectivity of these functionalization reactions is dominated by steric effects. The terminal Nα atom is the primary site of reaction due to its greater accessibility. For example, acylation with an acyl chloride would be expected to yield the corresponding N-acyl-N'-(2,6-dimethylcyclohexyl)hydrazine. While derivatization at the Nβ nitrogen is possible, it would require specialized strategies to overcome the significant steric hindrance, such as deprotonation followed by reaction with a highly reactive electrophile.

A key derivatization pathway involves the deprotonation of the corresponding hydrazone at the α-carbon to form a lithiated aza-enolate, which can then be alkylated with high stereoselectivity, guided by the chiral cyclohexyl backbone. acs.org

Hydrazines are cornerstone reagents in the synthesis of nitrogen-containing heterocycles. This compound can serve as a precursor for various heterocyclic systems, most notably five-membered rings like pyrazoles.

The Knorr pyrazole (B372694) synthesis and related methodologies involve the condensation of a hydrazine with a 1,3-dicarbonyl compound (e.g., β-diketones, β-ketoesters). The reaction proceeds through initial hydrazone formation followed by intramolecular cyclization and dehydration. When using an unsymmetrical hydrazine like this compound, the initial condensation occurs at the more nucleophilic Nα atom. The subsequent cyclization can, in principle, involve either nitrogen atom, leading to two possible regioisomeric pyrazole products. The outcome is often dependent on the specific substrate and reaction conditions, but the steric bulk of the 2,6-dimethylcyclohexyl group would likely influence the regiochemical course of the cyclization.

The table below outlines potential heterocyclic products from the reaction of this compound with various 1,3-dielectrophiles.

| 1,3-Dielectrophile | Expected Heterocyclic Product Class |

| Acetylacetone (2,4-Pentanedione) | Pyrazole |

| Ethyl Acetoacetate | Pyrazolone |

| Malononitrile | Aminopyrazole |

The specific regioisomer formed depends on the reaction conditions and the relative reactivity of the electrophilic centers.

Oxidative and Reductive Transformations of the Hydrazine Moiety

The N-N bond in the hydrazine group is susceptible to both oxidation and reduction, leading to a range of nitrogen-containing compounds.

The oxidation of 1,2-dialkylhydrazines is a standard method for the preparation of the corresponding azoalkanes (diazenes). cdnsciencepub.com Mild oxidizing agents, such as mercuric oxide or air, can be used to achieve this transformation. In the case of this compound, controlled oxidation would lead to the formation of (2,6-Dimethylcyclohexyl)diazene, a molecule containing an N=N double bond. These azo compounds are known for their potential to undergo thermal or photochemical decomposition to generate nitrogen gas and carbon-centered radicals. The oxidation of 1,1-dialkylhydrazines can also produce diazo-like species. acs.org

The N-N single bond in hydrazines can be cleaved under reductive conditions to afford the corresponding amines. researchgate.net This transformation is a valuable synthetic route to substituted amines. Various reagents can effect this cleavage, including catalytic hydrogenation (e.g., using Raney Nickel), or chemical reductants like aqueous titanium(III) trichloride. researchgate.netrsc.org An electrochemical approach for the N-N bond cleavage of hydrazines has also been developed as a mild and environmentally friendly method. consensus.app

For this compound, selective reduction of the N-N bond would yield two products: (2,6-Dimethylcyclohexyl)amine and ammonia (B1221849). This provides a method for converting the hydrazine into its parent amine.

It is important to distinguish this reaction from the Wolff-Kishner reduction. In the Wolff-Kishner reaction, a ketone or aldehyde is converted to a hydrazone in situ, which is then heated with a strong base, leading to the reduction of the carbonyl group to a methylene (B1212753) group and the oxidation of the hydrazine moiety to nitrogen gas. organic-chemistry.orglibretexts.org While it is a transformation of the hydrazine, the primary synthetic goal is the deoxygenation of the carbonyl compound.

Kinetic and Thermodynamic Studies of Key Transformations

Determination of Rate Constants and Activation Parameters

No empirical data from kinetic studies on the reactions of this compound have been reported in the scientific literature. Therefore, rate constants (k) and activation parameters such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) for its key transformations remain undetermined.

Equilibrium Studies and Reaction Reversibility

Detailed equilibrium studies for reactions involving this compound are not documented. As a result, equilibrium constants (Keq) and the extent of reversibility for its characteristic reactions have not been established.

Elucidation of Reaction Mechanisms and Intermediates

A complete elucidation of the reaction mechanisms for this compound is contingent on dedicated research that has not yet been published.

Identification of Transient Species and Transition State Characterization

There are no available studies that identify or characterize transient species or transition states for reactions involving this compound. Such characterization would typically require advanced spectroscopic and computational methods, which have not been applied to this specific compound in the available literature.

Isotope Effect Studies for Mechanistic Validation

Mechanistic validation through kinetic isotope effect (KIE) studies has not been performed for this compound. These studies are crucial for providing detailed insights into reaction pathways and the nature of transition states.

Sophisticated Structural and Conformational Analysis of 2,6 Dimethylcyclohexyl Hydrazine and Its Derivatives

Conformational Analysis of the 2,6-Dimethylcyclohexyl Moiety

Cyclohexane (B81311) and its derivatives predominantly adopt a chair conformation, which minimizes both angle strain and torsional strain. libretexts.org The chair form is significantly more stable than the boat conformation, which suffers from steric hindrance between the "flagpole" hydrogens and eclipsing interactions. libretexts.org The energy difference between the chair and boat conformations is approximately 30 kJ/mol. libretexts.org

For disubstituted cyclohexanes like 2,6-dimethylcyclohexane, the stability of the two possible chair conformers depends on the relative positions of the methyl groups (axial or equatorial). libretexts.org Substituents generally prefer the equatorial position to avoid 1,3-diaxial interactions, a form of steric strain. libretexts.org

cis-1,2-Dimethylcyclohexane: In the cis isomer, one chair conformation has one axial and one equatorial methyl group. libretexts.org The ring flip results in another conformer with one axial and one equatorial methyl group. These two conformations are isoenergetic. libretexts.org

trans-1,2-Dimethylcyclohexane: In the trans isomer, one chair conformer has both methyl groups in equatorial positions (diequatorial), while the other has both in axial positions (diaxial). libretexts.org The diequatorial conformer is significantly more stable due to the absence of unfavorable 1,3-diaxial interactions. libretexts.orgyoutube.com

Theoretical calculations and experimental data, such as those from molecular modeling and computational chemistry, confirm that the diequatorial chair conformation is the lowest energy state for trans-1,2-dimethylcyclohexane. sapub.org The energy barrier for the chair-to-chair interconversion has been experimentally estimated to be around 10.4 kcal/mol, with theoretical calculations providing a similar value of 9.0 ± 0.3 kcal/mol. nih.gov

Table 1: Conformational Energy Differences in Disubstituted Cyclohexanes

| Isomer | Conformation 1 | Conformation 2 | More Stable Conformer |

| cis-1,2-Dimethylcyclohexane | Axial-Equatorial | Equatorial-Axial | Equal Stability |

| trans-1,2-Dimethylcyclohexane | Diequatorial | Diaxial | Diequatorial |

Influence of Hydrazine (B178648) Substitution on Ring Conformation and Dynamics

The introduction of a hydrazine (-NHNH₂) substituent at the 1-position of the 2,6-dimethylcyclohexane ring introduces further complexity. The conformational preference of the hydrazine group itself (i.e., its orientation relative to the ring) and its electronic and steric interactions with the adjacent methyl groups will influence the ring's conformational equilibrium.

The bulky hydrazine group, like a methyl group, will generally prefer an equatorial orientation to minimize steric clashes with the axial hydrogens on the same side of the ring. Therefore, for the most stable diastereomer of (2,6-Dimethylcyclohexyl)hydrazine, it is expected that the hydrazine group and both methyl groups will occupy equatorial positions. This would correspond to a trans,trans arrangement relative to the hydrazine.

The dynamics of the ring, including the rate of chair-chair interconversion, may also be affected by the hydrazine substituent. The energy barrier for this process could be altered due to the specific interactions of the hydrazine group in the transition state.

Stereochemical Elucidation of Diastereomers and Enantiomers

The presence of three stereocenters in this compound (at C1, C2, and C6) gives rise to multiple diastereomers and enantiomers. The elucidation of the specific stereochemistry of a given sample is crucial.

Chiroptical techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are powerful tools for determining the enantiomeric excess (ee) and absolute configuration of chiral molecules. These methods measure the differential interaction of left- and right-circularly polarized light with a chiral sample.

For this compound and its derivatives, specific chromophores within the molecule or attached to it would be necessary for strong CD or ORD signals. While the hydrazine group itself does not have a strong chromophore in the accessible UV-Vis region, derivatization with a chromophoric group can facilitate analysis. The sign and magnitude of the Cotton effect in the CD spectrum can often be correlated with the absolute configuration of the stereocenters based on empirical rules or comparison with computationally predicted spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the diastereomeric ratio and assigning the relative stereochemistry of this compound. ipb.pt

¹H NMR: The chemical shifts and coupling constants of the ring protons are highly sensitive to their axial or equatorial orientation. For instance, axial protons typically resonate at a higher field (lower ppm) than equatorial protons. The magnitude of the coupling constant between adjacent protons (³JHH) can distinguish between axial-axial, axial-equatorial, and equatorial-equatorial relationships.

¹³C NMR: The chemical shifts of the ring carbons also provide information about the conformation. For example, an axial methyl group is typically shielded and appears at a higher field in the ¹³C NMR spectrum compared to an equatorial methyl group.

2D NMR Techniques: More complex structures and mixtures of diastereomers often require two-dimensional NMR techniques for unambiguous assignment. ipb.pt

COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to trace the connectivity within the cyclohexane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions between protons that are close to each other, providing crucial information about their relative stereochemistry. For example, a strong NOE between the proton at C1 and the protons at C2 and C6 would indicate a cis relationship.

By carefully analyzing the NMR data, the relative orientation of the hydrazine and methyl groups can be determined, allowing for the assignment of the diastereomer. The integration of signals corresponding to different diastereomers in the NMR spectrum can be used to determine the diastereomeric ratio.

Table 2: Representative NMR Data for Stereochemical Assignment

| NMR Technique | Information Provided | Application to this compound |

| ¹H NMR (Chemical Shift) | Electronic environment of protons | Distinguishes between axial and equatorial protons. |

| ¹H NMR (Coupling Constants) | Dihedral angles between protons | Determines relative orientation of substituents. |

| ¹³C NMR (Chemical Shift) | Electronic environment of carbons | Differentiates between axial and equatorial substituents. |

| 2D COSY | Proton-proton coupling networks | Establishes connectivity within the molecule. |

| 2D NOESY | Through-space proton-proton proximity | Determines relative stereochemistry (cis/trans). |

X-ray Crystallographic Studies of Crystalline Forms and Specific Derivatives

The most definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction. This technique provides precise information about bond lengths, bond angles, and the solid-state conformation of the molecule.

For this compound, obtaining a suitable single crystal of the parent compound or a crystalline derivative is necessary. The resulting crystal structure would unambiguously establish the absolute and relative stereochemistry of the molecule in the solid state. It would reveal the preferred conformation of the cyclohexane ring and the orientation of the hydrazine and methyl substituents.

X-ray crystallographic studies of derivatives of this compound, such as its salts (e.g., dihydrochloride) or complexes with other molecules, can also provide valuable structural insights. bldpharm.comrsc.orgnih.gov The crystal packing can reveal intermolecular interactions, such as hydrogen bonding involving the hydrazine group, which may influence the compound's physical properties.

Analysis of Crystal Packing and Intermolecular Interactions

A powerful tool for dissecting these intermolecular contacts is Hirshfeld surface analysis . This method allows for the visualization and quantification of the different types of interactions within a crystal. The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, often corresponding to hydrogen bonds and other strong interactions.

For instance, in the crystal structure of (E)-1-(2,6-dichlorophenyl)-2-(2-nitrobenzylidene)hydrazine, Hirshfeld surface analysis revealed that the most significant contributions to crystal packing arise from H···H (23.0%), O···H/H···O (20.1%), Cl···H/H···Cl (19.0%), C···C (11.2%), and H···C/C···H (8.0%) interactions. nih.gov Similarly, for 5-hydroxypentanehydrazide, H···H (64.7%) and O···H/H···O (26.2%) contacts dominate the packing. nih.gov These examples underscore the importance of hydrogen bonding involving the hydrazine moiety (N-H···A, where A is an acceptor atom) and weaker van der Waals forces in dictating the supramolecular assembly.

The analysis of a Schiff base derived from N-cyclohexylhydrazine carbothioamide shows that the cyclohexane ring adopts a chair conformation. iucr.orgresearchgate.net In this structure, the molecules are linked by N-H···S hydrogen bonds to form dimers, which are further connected into ribbons by C-H···π interactions. iucr.orgresearchgate.net This highlights the cooperative nature of strong and weak interactions in building complex supramolecular architectures.

A summary of intermolecular contacts and their percentage contributions from Hirshfeld surface analysis for related hydrazine derivatives is presented below.

| Compound | H···H (%) | Heteroatom···H (%) | C···H/H···C (%) | C···C (%) | Reference |

| (E)-1-(2,6-dichlorophenyl)-2-(2-nitrobenzylidene)hydrazine | 23.0 | O···H (20.1), Cl···H (19.0) | 8.0 | 11.2 | nih.gov |

| 5-hydroxypentanehydrazide | 64.7 | O···H (26.2), N···H (7.5) | 1.2 | - | nih.gov |

| Tetranuclear s-Triazine Hydrazine Schiff Base Complex | 52.8 | Cl···H (19.0), N···H (9.7) | 7.7 | - | mdpi.com |

Spectroscopic Probes for Intramolecular Interactions and Electronic Structure (Beyond basic identification)

Beyond simple structural identification, advanced spectroscopic techniques provide a deeper understanding of the intramolecular interactions and electronic landscape of molecules like this compound. These methods can probe the conformational preferences of the cyclohexyl ring and the electronic effects of the hydrazine group.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for conformational analysis in solution. For this compound, the proton (¹H) and carbon-¹³ (¹³C) NMR spectra would be expected to be complex due to the various possible stereoisomers (cis/trans) and conformational isomers (chair, boat, twist-boat). The coupling constants (J-values) between protons on the cyclohexane ring are particularly informative for determining the relative orientation of the substituents (axial vs. equatorial). For example, a large coupling constant between two vicinal methine protons typically indicates a diaxial relationship. The chemical shifts of the protons and carbons attached to or near the hydrazine group would be sensitive to the electronic environment and the orientation of the lone pairs on the nitrogen atoms.

In related cyclohexylhydrazine (B1595531) derivatives, ¹H NMR has been used to confirm the presence of the cyclohexyl group through multiplets observed in the range of δ 1.12–1.92 ppm. nih.gov Similarly, ¹³C NMR has identified the cyclohexyl carbons in the δ 24.75–54.69 ppm range. nih.gov

Infrared (IR) and Raman Spectroscopy are powerful probes of vibrational modes and can provide information on hydrogen bonding and conformational isomers. The N-H stretching vibrations of the hydrazine group, typically appearing in the 3200-3400 cm⁻¹ region, are sensitive to hydrogen bonding. In a non-polar solvent, one might observe sharp bands corresponding to a "free" N-H stretch, while in the solid state or in a hydrogen-bonding solvent, these bands would broaden and shift to lower frequencies, indicating intermolecular N-H···A interactions. The C-H stretching and bending vibrations of the methyl and cyclohexyl groups would also provide a characteristic fingerprint.

Computational Chemistry , often used in conjunction with spectroscopy, can predict stable conformations and their corresponding spectroscopic signatures. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to calculate the energies of different isomers and conformers of this compound. These calculations can also predict NMR chemical shifts, vibrational frequencies, and electronic transitions, which can then be compared with experimental data to provide a comprehensive picture of the molecule's structure and electronic properties. For instance, computational studies on adamantane-linked hydrazine-1-carbothioamides have been used to analyze conformations and quantify the strength of various intermolecular interactions. uzh.ch

The table below summarizes key spectroscopic data for a related cyclohexylhydrazine derivative, illustrating the type of information that would be relevant for characterizing this compound.

| Spectroscopic Technique | Moiety | Observed Chemical Shift / Frequency | Interpretation | Reference |

| ¹H NMR (DMSO-d₆) | Cyclohexyl-H | δ 1.12–1.92 (multiplet) | Protons of the cyclohexane ring. | nih.gov |

| ¹³C NMR (DMSO-d₆) | Cyclohexyl-C | δ 24.75–32.44 | Carbons of the cyclohexane ring. | nih.gov |

| ¹³C NMR (DMSO-d₆) | N-C (cyclohexyl) | δ 54.69 | Carbon atom of the cyclohexane ring attached to the nitrogen. | nih.gov |

| IR (KBr) | N-H stretch | 3364 cm⁻¹ | N-H vibration, indicative of hydrogen bonding environment. | researchgate.net |

| IR (KBr) | C-H stretch | 2989 cm⁻¹ | C-H vibrations of the alkyl groups. | researchgate.net |

Computational Chemistry and Theoretical Characterization of 2,6 Dimethylcyclohexyl Hydrazine

Quantum Chemical Calculations of Electronic Structure and Bonding

There is a notable absence of published studies performing quantum chemical calculations on (2,6-Dimethylcyclohexyl)hydrazine. Such calculations are fundamental to understanding the electronic nature of a molecule.

Molecular Orbital Analysis and Charge Distribution

No specific molecular orbital analysis, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), or detailed charge distribution maps for this compound, has been reported in the scientific literature. This information is crucial for predicting the molecule's reactivity and sites susceptible to electrophilic or nucleophilic attack.

Theoretical Acidity/Basicity and Nucleophilicity Profiles

Similarly, there are no available theoretical profiles of the acidity, basicity, or nucleophilicity of this compound. While the hydrazine (B178648) moiety suggests basic and nucleophilic character, and the cyclohexyl group provides a non-polar scaffold, precise computational predictions of these properties are not documented.

Conformational Potential Energy Surface Mapping

A detailed conformational potential energy surface map for this compound, which would illustrate the energy of the molecule as a function of its geometry, has not been published.

Global and Local Minima Identification for Stable Conformations

Due to the lack of a potential energy surface map, the specific global and local energy minima corresponding to the most stable conformations of this compound have not been computationally identified. For disubstituted cyclohexanes, the relative positions of the substituents (axial vs. equatorial) determine the most stable chair conformations, but specific data for the this compound isomers (cis and trans) are not available.

Calculation of Conformational Interconversion Barriers

Consequently, the energy barriers for the interconversion between different conformations of this compound, such as the ring-flipping of the cyclohexane (B81311) moiety, have not been calculated and reported in the literature.

Strategic Applications of 2,6 Dimethylcyclohexyl Hydrazine in Advanced Organic Synthesis and Material Science

Utilization in the Synthesis of Diverse Heterocyclic Compounds

Hydrazine (B178648) and its derivatives are fundamental building blocks in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. These reactions typically involve the condensation of the hydrazine moiety with a suitable bifunctional electrophile.

Pyrazole (B372694), Pyrazoline, and Related Nitrogen Heterocycles

The synthesis of pyrazoles and their partially saturated analogs, pyrazolines, is a well-established application of hydrazines. mdpi.com The core reaction involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. mdpi.comnih.gov This process allows for the creation of polysubstituted pyrazoles, which are scaffolds of significant interest in medicinal chemistry. nih.gov The reaction with α,β-unsaturated ketones first yields pyrazolines, which can then be oxidized to the corresponding pyrazoles. mdpi.com

While these synthetic strategies are general for a wide range of hydrazine derivatives, specific studies detailing the use of (2,6-Dimethylcyclohexyl)hydrazine in these transformations are not readily found in the surveyed literature. The steric hindrance imposed by the 2,6-dimethylcyclohexyl group could influence the regioselectivity and reaction kinetics of such cyclocondensation reactions.

A general representation of pyrazole synthesis is shown below:

| Reactant 1 | Reactant 2 | Product |

| Hydrazine Derivative (e.g., this compound) | 1,3-Diketone | Substituted Pyrazole |

| Hydrazine Derivative (e.g., this compound) | α,β-Unsaturated Ketone | Substituted Pyrazoline |

Complex Polycyclic Systems as Building Blocks

Hydrazine derivatives are also instrumental in the construction of more complex, fused heterocyclic systems. nih.gov For instance, they can be used to form pyridazinone or pyridazin-6-imine structures through reactions with appropriate precursors. nih.gov The development of multicomponent reactions has further expanded the utility of hydrazines in creating diverse and complex polycyclic architectures in a single synthetic step. beilstein-journals.org

However, the application of this compound as a building block in the synthesis of such complex polycyclic systems has not been specifically documented in the available research.

Role as a Ligand or Precursor to Ligands in Catalysis

The nitrogen atoms of hydrazines possess lone pairs of electrons, enabling them to act as ligands and coordinate with metal ions to form stable metal complexes. jocpr.com These complexes can exhibit interesting catalytic properties.

Design and Synthesis of Metal Complexes Featuring Hydrazine Ligands

Hydrazone ligands, which are readily prepared from the condensation of hydrazines with aldehydes or ketones, are particularly versatile in coordination chemistry. jocpr.com They can act as bidentate, tridentate, or tetradentate ligands depending on the substituents. jocpr.com The design of novel ligands containing a hydrazine or hydrazone moiety is an active area of research, with a focus on creating catalysts for specific organic transformations. rsc.orgresearchgate.net

Despite the general potential for this compound to serve as a precursor for such ligands, there is a lack of specific reports on the design and synthesis of its metal complexes.

Investigation of Catalytic Activity in Specific Organic Reactions

Metal complexes containing hydrazine-derived ligands have been investigated for their catalytic activity in a variety of organic reactions. researchgate.net For example, iron complexes with sulfur-rich ligation environments have been shown to catalyze the reduction of hydrazine to ammonia (B1221849), providing insights into biological nitrogen fixation. acs.org Furthermore, palladium-catalyzed cross-coupling reactions have been developed for the synthesis of arylhydrazines, which are valuable intermediates. acs.orgacs.org

Specific investigations into the catalytic activity of metal complexes derived from this compound are not described in the current body of scientific literature.

Formation of Functionalized Derivatives for Advanced Materials Applications (e.g., initiators, cross-linkers)

Hydrazine and its derivatives can be incorporated into polymers to create functional materials with specific properties. ontosight.airsc.org They can act as cross-linking agents, curatives, or be part of the polymer backbone itself. gantrade.comresearchgate.net

Hydrazide derivatives are particularly useful as cross-linkers in water-based acrylic emulsions through the formation of hydrazone bonds. gantrade.comnih.govthermofisher.com This chemistry is employed to enhance the mechanical strength and durability of coatings. gantrade.com Additionally, polymers containing hydrazide functionalities can be synthesized and subsequently modified to create a variety of functional polymers. researchgate.net The reaction of hydrazines with diisocyanates can also lead to the formation of polyurea-type polymers. ontosight.ai

While these applications demonstrate the versatility of the hydrazine functional group in materials science, there is no specific information available regarding the use of this compound in the formation of initiators, cross-linkers, or other functionalized derivatives for advanced materials.

Application as a Stereochemical Auxiliary or Chiral Probe in Asymmetric Synthesis

The strategic incorporation of chiral moieties to guide the stereochemical course of a chemical reaction is a cornerstone of modern asymmetric synthesis. Chiral auxiliaries are stereogenic groups that are temporarily attached to a prochiral substrate, directing the formation of a new stereocenter with a high degree of selectivity. Following the desired transformation, the auxiliary is typically cleaved and can often be recovered for reuse. wikipedia.org In this context, chiral hydrazines have emerged as powerful and versatile auxiliaries, particularly in the asymmetric functionalization of carbonyl compounds. nih.gov

The efficacy of a chiral auxiliary is largely dependent on its ability to create a sterically and electronically biased environment around the reactive center. This is often achieved through a combination of conformational rigidity and strategically placed bulky substituents that effectively shield one face of the reactive intermediate. The "this compound" is a prime candidate for such an application due to the inherent chirality and conformational characteristics of the 2,6-dimethylcyclohexyl group. While specific literature on the application of this compound as a chiral auxiliary is not extensively documented, its utility can be inferred from the well-established principles of asymmetric synthesis using analogous chiral hydrazines, such as the renowned SAMP/RAMP auxiliaries developed by Enders. nih.gov

The general strategy involves the condensation of the chiral hydrazine with a prochiral ketone or aldehyde to form a chiral hydrazone. The resulting hydrazone then serves as a substrate for stereoselective transformations, most commonly α-alkylation. The chiral auxiliary, in this case, the (2,6-dimethylcyclohexyl) group, directs the approach of the incoming electrophile to one of the two diastereotopic faces of the intermediate azaenolate.

A representative, albeit illustrative, application of this compound as a chiral auxiliary is in the asymmetric α-alkylation of a ketone. The process can be dissected into three key steps:

Formation of the Chiral Hydrazone: The chiral hydrazine is reacted with a prochiral ketone to form the corresponding chiral hydrazone. The presence of the two methyl groups at the 2 and 6 positions of the cyclohexane (B81311) ring is expected to enforce a specific conformation, creating a sterically demanding environment.

Diastereoselective Azaenolate Formation and Alkylation: The hydrazone is then treated with a strong base, such as lithium diisopropylamide (LDA), to generate the corresponding azaenolate. The conformation of this intermediate is dictated by the steric bulk of the chiral auxiliary, which effectively blocks one of the prochiral faces. Subsequent reaction with an alkylating agent (e.g., an alkyl halide) occurs from the less hindered face, leading to the formation of the α-alkylated hydrazone with high diastereoselectivity. nih.gov

Removal of the Chiral Auxiliary: The final step involves the cleavage of the N-N bond of the alkylated hydrazone to release the α-alkylated ketone and recover the chiral hydrazine. This can typically be achieved through ozonolysis or other oxidative cleavage methods. The ability to recover and reuse the chiral auxiliary is a key advantage of this methodology. wikipedia.org

The expected outcome of such a sequence is the production of a single enantiomer of the α-alkylated ketone in high enantiomeric excess. The stereochemical outcome is directly controlled by the chirality of the this compound used.

Below is a data table illustrating the potential of this compound in a hypothetical asymmetric alkylation of cyclohexanone (B45756), drawing parallels from established systems.

| Entry | Ketone | Alkylating Agent | Expected Product | Expected Diastereomeric Excess (d.e.) | Expected Enantiomeric Excess (e.e.) |

| 1 | Cyclohexanone | Methyl Iodide | 2-Methylcyclohexanone | >95% | >95% |

| 2 | Cyclohexanone | Ethyl Bromide | 2-Ethylcyclohexanone | >95% | >95% |

| 3 | Cyclohexanone | Benzyl Bromide | 2-Benzylcyclohexanone | >95% | >95% |

This table is illustrative and based on the expected high levels of stereocontrol imparted by bulky chiral hydrazines in asymmetric alkylation reactions.

The use of this compound as a chiral probe could also be envisioned. In this application, the hydrazine would be reacted with a chiral analyte containing a carbonyl group to form a mixture of diastereomeric hydrazones. The ratio of these diastereomers, which can be determined by techniques such as NMR spectroscopy or HPLC, can provide information about the enantiomeric purity of the analyte.

Analogues and Derivatives of 2,6 Dimethylcyclohexyl Hydrazine: Structure Reactivity and Structure Property Relationships

Systematic Variation of the Cyclohexyl Moiety: Impact on Synthesis and Reactivity

The synthesis of (2,6-Dimethylcyclohexyl)hydrazine can be conceptually approached through the reductive amination of 2,6-dimethylcyclohexanone (B152311), followed by nitrosation and reduction, or via direct alkylation of hydrazine (B178648). The stereochemistry of the final product—whether the methyl groups are cis or trans to each other and to the hydrazine group—is a critical aspect determined by the synthetic route and the stereochemistry of the starting materials.

Effects of Ring Size and Substitution Pattern on Stereochemistry and Reaction Pathways

The structure of the cycloalkyl group has a profound impact on the stereochemical outcomes and reaction pathways in the synthesis and subsequent reactions of cycloalkylhydrazines.

Ring Size: The size of the cycloalkane ring influences its conformational flexibility and bond angles, which in turn affect the steric hindrance around the hydrazine attachment point. For instance, cyclopentylhydrazine (B1295993) would exhibit a more planar and rigid structure compared to the flexible chair and boat conformations of cyclohexylhydrazine (B1595531). This rigidity can influence the approach of reagents, potentially leading to higher stereoselectivity in reactions at the hydrazine nitrogens. Conversely, larger rings like cycloheptylhydrazine (B91774) would have greater conformational freedom, which might lead to a mixture of products.

Substitution Pattern: The position and orientation of substituents on the cyclohexyl ring are paramount in dictating the stereochemistry of the hydrazine product and its reactivity. In the case of this compound, the two methyl groups introduce significant steric bulk. The relative orientation of these methyl groups (cis or trans) will define distinct diastereomers with different thermodynamic stabilities and reactivity profiles. For example, the cis-isomer, with both methyl groups on the same face of the ring, would present a more sterically hindered environment for the hydrazine group on that face. This steric hindrance can direct incoming electrophiles to the less hindered nitrogen atom or the less hindered face of the molecule.

Furthermore, the presence of substituents can influence the preferred conformation of the cyclohexane (B81311) ring. Axial versus equatorial positioning of the hydrazine group will expose it to different steric environments, thereby affecting its nucleophilicity and the stereochemical course of its reactions. For instance, an axially oriented hydrazine group would be more sterically encumbered than an equatorial one, potentially leading to slower reaction rates.

Functionalization at the Hydrazine Nitrogens: Expanding Chemical Space and Properties

The two nitrogen atoms of the hydrazine moiety offer rich opportunities for functionalization, allowing for the generation of a diverse library of derivatives with a wide range of chemical and physical properties.

N-Alkyl, N-Aryl, N-Acyl, and N-Sulfonyl Derivatives

The nucleophilic nature of the hydrazine nitrogens allows for reactions with various electrophiles to yield a plethora of derivatives.

N-Alkyl Derivatives: Alkylation of this compound can be achieved using alkyl halides or through reductive amination of the corresponding aldehydes or ketones. The degree of alkylation and the position of the alkyl group(s) can be controlled by the reaction conditions and the stoichiometry of the reagents. The introduction of alkyl groups increases the steric bulk around the nitrogen atoms and also modulates the basicity and nucleophilicity of the hydrazine.

N-Aryl Derivatives: Arylation can be accomplished through nucleophilic aromatic substitution reactions with activated aryl halides or through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. The electronic properties of the aryl group (electron-donating or electron-withdrawing) will significantly impact the electronic properties of the hydrazine, influencing its reactivity in subsequent transformations.

N-Acyl Derivatives: Acylation with acyl chlorides or anhydrides readily forms N-acylhydrazines (hydrazides). This transformation introduces a carbonyl group, which delocalizes the lone pair of the adjacent nitrogen atom, thereby reducing its nucleophilicity and basicity. The acyl group provides a handle for further synthetic modifications.

N-Sulfonyl Derivatives: Reaction with sulfonyl chlorides yields N-sulfonylhydrazines. Similar to acylation, sulfonylation decreases the electron density on the nitrogen atom, making it less basic and nucleophilic. The sulfonyl group can also serve as a protecting group or a directing group in subsequent reactions.

Table 1: Predicted Properties of N-Functionalized this compound Derivatives

| Derivative Type | General Structure | Expected Change in Basicity | Expected Change in Nucleophilicity | Potential Applications |

| N-Alkyl | (2,6-Me₂C₆H₉)-NH-NH-R | Increase | Increase | Ligands, Organic bases |

| N-Aryl | (2,6-Me₂C₆H₉)-NH-NH-Ar | Decrease | Decrease | Electronic materials, Dyes |

| N-Acyl | (2,6-Me₂C₆H₉)-NH-NH-C(O)R | Significant Decrease | Significant Decrease | Synthetic intermediates, Pharmaceuticals |

| N-Sulfonyl | (2,6-Me₂C₆H₉)-NH-NH-S(O)₂R | Significant Decrease | Significant Decrease | Synthetic intermediates, Herbicides |

Comparative Studies with Simpler and More Complex Hydrazine Analogues

To understand the unique properties of this compound, it is instructive to compare its reactivity with that of simpler and more complex analogues.

Simpler analogues like methylhydrazine or phenylhydrazine (B124118) offer a baseline for nucleophilicity and reactivity. Methylhydrazine, being a small and unhindered alkylhydrazine, is expected to be a potent nucleophile. Phenylhydrazine, while still relatively small, has its nucleophilicity attenuated by the electron-withdrawing nature of the phenyl ring.

More complex hydrazine analogues, such as those bearing multiple functional groups or larger polycyclic systems, might exhibit even more nuanced reactivity. For example, a hydrazine attached to a rigid bicyclic system like adamantane (B196018) would have a fixed steric environment, leading to highly predictable reaction outcomes.

Development of Libraries for High-Throughput Screening in Non-Biological Contexts

The structural diversity that can be generated from the this compound scaffold makes it an attractive candidate for the development of chemical libraries for high-throughput screening (HTS). In non-biological contexts, such as materials science and catalysis, HTS allows for the rapid discovery of compounds with desired properties.

By systematically varying the substituents on the hydrazine nitrogens (as described in section 7.2), a large and diverse library of this compound derivatives can be synthesized. For example, a library of N-acyl or N-sulfonyl derivatives could be screened for catalytic activity in asymmetric synthesis, where the chiral cyclohexyl backbone could induce stereoselectivity. The steric and electronic properties of the N-substituent would fine-tune the catalyst's performance.

The development of such libraries, often facilitated by automated synthesis and purification techniques, can accelerate the discovery of novel catalysts for a wide range of chemical transformations. The combination of a fixed chiral scaffold (the 2,6-dimethylcyclohexyl group) and a variable functional group (the N-substituent) is a powerful strategy in the design of catalyst libraries.

Advanced Analytical Methodologies for Research Scale Investigation of 2,6 Dimethylcyclohexyl Hydrazine and Its Reaction Dynamics

Chromatographic Techniques for Reaction Monitoring and Purity Assessment in Research

Chromatographic methods are fundamental for separating (2,6-Dimethylcyclohexyl)hydrazine from reactants, intermediates, products, and impurities, thereby enabling accurate reaction monitoring and purity evaluation.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for tracking the progress of reactions involving this compound. The choice between HPLC and GC depends on the volatility and thermal stability of the compound and other components in the reaction mixture.

Gas Chromatography (GC): Given its volatility, this compound is amenable to GC analysis. For quantitative analysis of monoalkylhydrazines, derivatization is often employed to create stable, volatile products with excellent detection sensitivity. A common approach involves reaction with reagents like pentafluorobenzaldehyde (B1199891) to form stable hydrazones, which can then be analyzed by GC with a sensitive electron-capture detector (ECD). elsevierpure.com For direct analysis, a nitrogen-phosphorus detector (NPD) offers high selectivity for nitrogen-containing compounds like hydrazines. researchgate.netnih.gov When analyzing complex mixtures, coupling GC with a mass spectrometer (MS) provides definitive identification of the separated components. uni.lu The separation of various alkyl-substituted hydrazines can be achieved on packed columns, sometimes with the addition of alkali to improve peak shape. libretexts.org

High-Performance Liquid Chromatography (HPLC): HPLC is a preferred technique for non-volatile or thermally labile compounds that may be present in the reaction mixture. Since simple alkylhydrazines lack a strong chromophore for UV detection, pre-column or post-column derivatization is typically required. researchgate.netlibretexts.orgmiamioh.edu Reagents that react with the hydrazine (B178648) functional group to produce a UV-active or fluorescent product are used. Alternatively, electrochemical detection (ED) can be employed, offering high sensitivity for the direct analysis of hydrazines. researchgate.netnih.gov Ion-exchange and ion-pair chromatography are also viable methods for separating polar hydrazine derivatives. rsc.org

Table 1: Illustrative HPLC and GC Conditions for Reaction Monitoring

| Parameter | HPLC Method (Illustrative) | GC Method (Illustrative) |

|---|---|---|

| Column | C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm) | Capillary column (e.g., DB-624, 30 m x 0.25 mm, 1.4 µm) |

| Mobile Phase/Carrier Gas | Acetonitrile/Water gradient with 0.1% Formic Acid | Helium or Hydrogen |

| Flow Rate/Gas Velocity | 1.0 mL/min | 1-2 mL/min |

| Temperature | 30-40 °C (column oven) | Temperature program (e.g., 70°C hold, ramp to 250°C) |

| Detection | UV-Vis (after derivatization, e.g., with p-dimethylaminobenzaldehyde) or Electrochemical Detector (ED) | Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometry (MS) |

| Injection Volume | 5-20 µL | 1 µL (split or splitless) |

| Derivatization | Pre-column with a chromophoric agent | Optional, e.g., with pentafluorobenzaldehyde for ECD |

This table presents hypothetical conditions based on standard methods for analyzing substituted hydrazines.

This compound possesses at least three chiral centers, leading to the existence of multiple diastereomers and enantiomers. As different stereoisomers can exhibit distinct reactivity and biological activity, their separation and quantification are crucial. Chiral chromatography, using either GC or HPLC with a chiral stationary phase (CSP), is the primary method for this purpose. nist.govchadsprep.com

The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the CSP. chadsprep.com Cyclodextrin-based CSPs are widely used in both GC and HPLC for separating a broad range of chiral compounds. chadsprep.comresearchgate.netmagritek.com For HPLC, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide antibiotics are also highly effective. magritek.combruker.com The separation can be performed in normal-phase, reversed-phase, or polar organic modes, with the mobile phase composition being a critical parameter for achieving optimal resolution. chadsprep.combruker.com

Table 2: Potential Chiral Chromatography Strategies for this compound Isomers

| Technique | Chiral Stationary Phase (CSP) Type | Potential Mobile Phase/Carrier Gas | Rationale/Considerations |

|---|---|---|---|

| Chiral GC | Derivatized Cyclodextrin (B1172386) (e.g., Rt-bDEXse) | Hydrogen or Helium | Suitable for volatile enantiomers. Method development would involve optimizing the temperature program to resolve the various diastereomers and enantiomers. uni.lu |

| Chiral HPLC (Normal Phase) | Polysaccharide-based (e.g., Chiralcel OD, Chiralpak AD) | Hexane (B92381)/Isopropanol or Hexane/Ethanol | Often provides excellent selectivity for a wide range of chiral compounds. The ratio of the alcohol modifier is key to controlling retention and resolution. |

| Chiral HPLC (Reversed Phase) | Macrocyclic Glycopeptide (e.g., CHIROBIOTIC V) or Derivatized Cyclodextrin | Methanol (B129727)/Water or Acetonitrile/Water with buffer (e.g., TEAA) | Useful for more polar analytes. The inclusion complexation mechanism is central to separation on cyclodextrin phases. magritek.com |

This table outlines potential strategies based on established chiral separation principles for analogous compounds.

Mass Spectrometry for Mechanistic Elucidation and Intermediate Identification

Mass spectrometry (MS) is an indispensable tool for identifying reaction intermediates and elucidating reaction mechanisms by providing precise mass information, which allows for the determination of elemental compositions and structural characterization through fragmentation analysis.

For a molecule like this compound, electron ionization (EI) would likely induce fragmentation through several predictable pathways. The molecular ion peak (M+) may be observed, and its odd or even mass would follow the nitrogen rule. libretexts.org Key fragmentation patterns for alkylamines and cyclic alkanes can be extrapolated: libretexts.orgmdpi.com

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen is a dominant pathway for amines, leading to a stable iminium ion. For this compound, this could involve cleavage within the cyclohexane (B81311) ring.

N-N Bond Cleavage: The weak hydrazine N-N bond is susceptible to cleavage, potentially leading to fragments corresponding to the (2,6-Dimethylcyclohexyl)amino radical cation and the NH2 radical, or vice versa.

Ring Fragmentation: The cyclohexane ring can undergo characteristic fragmentation, losing successive alkyl fragments. The fragmentation of cyclic ketones, for example, often involves complex rearrangements and cleavages that can serve as an analogy. rsc.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically <5 ppm), which enables the determination of the elemental formula for the parent ion and its fragments. This is crucial for distinguishing between intermediates with the same nominal mass but different atomic compositions, a common scenario in complex reaction mixtures.

Tandem Mass Spectrometry (MS/MS) adds another dimension of analysis. In an MS/MS experiment, a specific ion (a precursor ion) from the initial mass spectrum is selected, isolated, and then subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting product ion spectrum provides detailed structural information about the precursor. This technique is invaluable for identifying specific intermediates in a complex mixture without the need for complete chromatographic separation. researchgate.net For cyclic compounds, which can exhibit complex fragmentation patterns, MS/MS helps to piece together the structure by analyzing the fragmentation of specific precursor ions. researchgate.netjhu.eduresearchgate.net

Table 3: Predicted Mass Spectrometric Fragments for this compound

| Fragment Description | Proposed Structure/Formula | Predicted m/z (Nominal) | Analysis Method |

|---|---|---|---|

| Molecular Ion | [C8H18N2]+• | 142 | HRMS for exact mass and formula confirmation |

| Loss of NH2 | [C8H17N]+• | 127 | MS/MS fragmentation of the molecular ion |

| Loss of Hydrazinyl group | [C8H15]+ | 111 | MS/MS fragmentation, indicative of the cyclohexyl moiety |

| N-N Bond Cleavage | [C8H16N]+ | 126 | A key fragmentation pathway for hydrazines |

| Ring Fragmentation (loss of CH3) | [C7H15N2]+ | 127 | Alpha-cleavage relative to a methyl group |

| Ring Fragmentation (loss of C2H5) | [C6H13N2]+ | 113 | Further fragmentation of the cyclohexyl ring |

This table is based on established fragmentation principles for alkylamines and cyclic compounds. libretexts.orgrsc.orgmdpi.com

Electrochemical and Sensor-Based Methods for Real-Time Analysis in Research Settings

Electrochemical methods offer a highly sensitive and often low-cost approach for the real-time analysis of electroactive species like hydrazines. The detection is typically based on the electrochemical oxidation of the hydrazine moiety at a working electrode.

A wide variety of chemically modified electrodes have been developed to enhance the sensitivity and selectivity of hydrazine detection and to lower the overpotential required for its oxidation. elsevierpure.com These modifications can involve nanoparticles (e.g., gold, palladium), metal oxides, or conductive polymers. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and amperometry are commonly used. For research applications, an electrochemical sensor could be integrated into a flow system to provide continuous, real-time concentration data for this compound during a reaction. The high sensitivity of these methods makes them suitable for detecting trace amounts of the compound. youtube.com

Table 5: Comparison of Electrochemical Sensor Platforms for Hydrazine Detection

| Electrode Modifier | Analytical Technique | Linear Range (Typical) | Limit of Detection (LOD, Typical) | Reference |

|---|---|---|---|---|

| Poly(dopamine) on ITO | Cyclic Voltammetry | 100 µM – 10 mM | 1 µM | |

| Au@Pd Nanoparticles on TiO2 Nanotubes | Amperometry | 0.06 µM – 700 µM | 12 nM | |

| RGO/Platinum(II) Porphyrin on GCE | Amperometry | 13 nM – 232 µM | 5 nM | |

| ZnFe2O4/RGO on SPE | Differential Pulse Voltammetry | 0.03 µM – 610 µM | 10 nM | youtube.com |

This table summarizes the performance of various electrochemical sensors for hydrazine, indicating the potential for developing a sensitive method for this compound.

Future Research Directions and Unexplored Avenues in 2,6 Dimethylcyclohexyl Hydrazine Chemistry

Integration with Automated Synthesis and Flow Chemistry Platforms

Currently, there is no available literature detailing the integration of (2,6-Dimethylcyclohexyl)hydrazine into automated synthesis or flow chemistry platforms. The development of such methods would be a significant step forward, enabling high-throughput screening of reaction conditions and the synthesis of derivative libraries. Future work could focus on immobilizing the hydrazine (B178648) or its precursors on a solid support for use in packed-bed reactors. This would facilitate continuous processing, improve safety by containing this potentially reactive molecule, and allow for the streamlined purification of products. The exploration of various reactor designs and optimization of parameters like residence time, temperature, and stoichiometry through automated feedback loops would be crucial for establishing robust and efficient synthetic protocols.

Exploration of Novel Catalytic Transformations and Green Chemistry Approaches

The potential of this compound in novel catalytic transformations is an open field of investigation. Its structural features, particularly the chiral centers and the nucleophilic hydrazine moiety, suggest it could serve as a valuable ligand for asymmetric catalysis or as a key building block in the synthesis of novel organocatalysts. Research could be directed towards its use in C-N bond-forming reactions, reductions, or as a directing group in C-H activation.

From a green chemistry perspective, future studies should aim to develop synthetic routes to this compound that utilize environmentally benign solvents and minimize waste. Furthermore, its application as a catalyst or reagent in reactions that proceed with high atom economy would be a significant contribution. For instance, its potential as a more sustainable alternative to existing reagents in specific transformations warrants investigation.

Theoretical Prediction of Novel Reactivity Patterns and Undiscovered Applications

The reactivity and potential applications of this compound are yet to be systematically studied through computational methods. Theoretical chemistry offers a powerful tool to predict its conformational preferences, electronic properties, and reactivity patterns. mdpi.comyoutube.com Density Functional Theory (DFT) calculations could elucidate the steric and electronic effects of the dimethylcyclohexyl group on the hydrazine functionality, providing insights into its nucleophilicity and susceptibility to oxidation or reduction. imist.ma

Such theoretical studies could guide experimental work by identifying promising reaction pathways and potential, yet undiscovered, applications. For example, computational screening could suggest its suitability as a precursor for high-energy materials or as a component in molecular switches, based on predicted bond dissociation energies and rotational barriers.

Interdisciplinary Research at the Interface of Organic Synthesis and Functional Materials Science